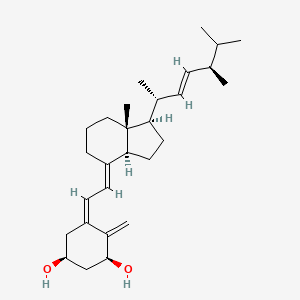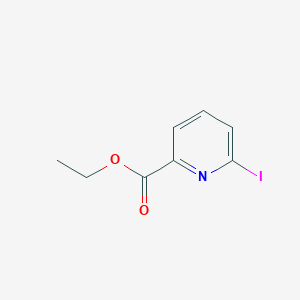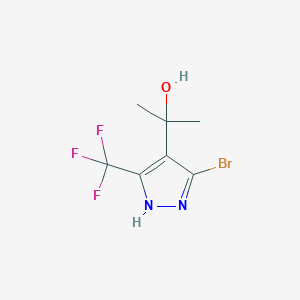
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
Übersicht
Beschreibung
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is not yet fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in the disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol exhibits potent antiviral, antitumor, and anti-inflammatory effects. It has been found to inhibit the replication of various viruses and tumor cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is its broad spectrum of activity against various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol. These include:
1. Investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
2. Exploration of its mechanism of action and identification of its molecular targets.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Investigation of its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
5. Development of novel derivatives of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol with improved efficacy and reduced toxicity.
In conclusion, 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is a promising compound with potential applications in various fields. Its antiviral, antitumor, and anti-inflammatory properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol has been extensively studied for its potential applications in various fields. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSFWFRWCGUMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(NN=C1Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



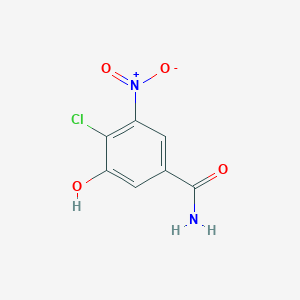
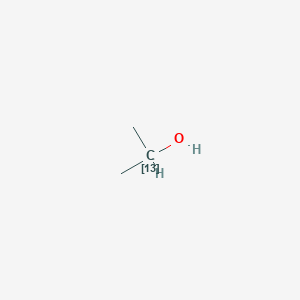

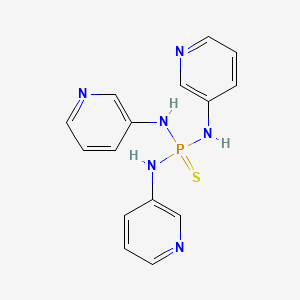
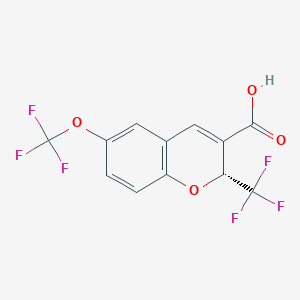
![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)
![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)
![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)
![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)
